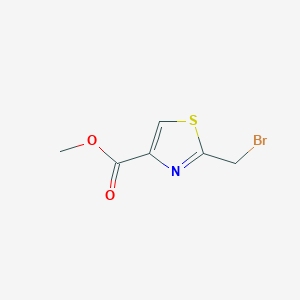

Methyl 2-(bromomethyl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(bromomethyl)thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)thiazole-4-carboxylate typically involves the bromination of methyl thiazole-4-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Methyl 2-(bromomethyl)thiazole-4-carboxylate is employed as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in the formation of complex molecules with potential therapeutic benefits. Additionally, it is used in the development of agrochemicals and other biologically active agents .

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-bromothiazole-4-carboxylate

- 2-Bromo-4-methylthiazole

- 2-Aminothiazole-4-carboxylate derivatives

Uniqueness

Methyl 2-(bromomethyl)thiazole-4-carboxylate stands out due to its specific bromomethyl group, which provides unique reactivity compared to other thiazole derivatives. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring selective reactivity .

Biological Activity

Methyl 2-(bromomethyl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The compound's molecular formula is C₇H₈BrN₁O₂S, with a molecular weight of approximately 222.06 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

-

Inhibition of Mycobacterium tuberculosis :

- This compound derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv. For instance, related compounds such as methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), indicating strong antitubercular properties .

- The compound's mechanism involves targeting the β-ketoacyl synthase enzyme mtFabH, which is crucial for fatty acid biosynthesis in bacteria. This enzyme is a validated target for developing new anti-tubercular agents .

- Broad-spectrum Antimicrobial Activity :

Anticancer Activity

- Cytotoxic Effects :

- Compounds derived from thiazoles have been evaluated for their cytotoxic effects against cancer cell lines. For example, certain thiazole derivatives exhibited IC50 values below 1 µg/ml against A-431 human epidermoid carcinoma cells, suggesting significant anticancer potential .

- The presence of electron-withdrawing groups in the thiazole structure has been correlated with increased cytotoxicity, highlighting the importance of specific substituents in enhancing biological activity .

Case Study 1: Antitubercular Activity

A study focused on synthesizing and evaluating this compound derivatives found that specific modifications led to increased potency against M. tuberculosis. The most effective compound demonstrated an MIC significantly lower than that of traditional treatments like isoniazid (INH) and thiolactomycin (TLM), suggesting a new avenue for drug development against resistant strains .

Case Study 2: Anticancer Properties

In another investigation, thiazole-based compounds were tested against various cancer cell lines, revealing that specific structural modifications could lead to enhanced antiproliferative effects. For instance, the introduction of halogen groups was found to improve activity against breast cancer cells compared to standard chemotherapeutics .

Properties

Molecular Formula |

C6H6BrNO2S |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

methyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 |

InChI Key |

SLMFIQGSMLATDA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.